6-bromo-3-ethyl-1,3-benzoxazol-2-one
Description
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07g/mol |
IUPAC Name |
6-bromo-3-ethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2H2,1H3 |
InChI Key |
YKFKYPCSOUILHM-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)OC1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-ethyl-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethyl bromoacetate, followed by bromination at the 6th position.
-
Step 1: Cyclization
- React 2-aminophenol with ethyl bromoacetate in the presence of a base (e.g., sodium hydroxide) to form 3-ethyl-1,3-benzoxazol-2(3H)-one.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
-
Step 2: Bromination
- Brominate the resulting compound using bromine or a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the 6th position.
- Reaction conditions: Room temperature or slightly elevated temperature in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-ethyl-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions (e.g., Suzuki coupling) to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-bromo-3-ethyl-1,3-benzoxazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-bromo-3-ethyl-1,3-benzoxazol-2-one are best understood by comparing it to analogs within the benzoxazolinone family. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Electronic Effects : Bromine (electron-withdrawing) at C6 reduces electron density in the aromatic ring compared to methoxy (electron-donating) in MBOA, altering reactivity in electrophilic substitution .
- Solubility : Polar groups (e.g., OH in 5-chloro-6-hydroxy derivative) improve aqueous solubility, whereas bromine and ethyl groups favor organic solvents .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Position 6 substitutions (Br, OCH₃, COC₆H₅) are critical for target engagement, while position 3 modifications (ethyl, methyl) tune pharmacokinetics .
- Thermodynamic Stability : Bromine’s electronegativity stabilizes the oxazolone ring against hydrolysis compared to chlorine .
- Biological Screening : this compound has shown preliminary activity in CNS-targeted assays, though less potent than chlorzoxazone in muscle relaxation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
